Home > Products > Screening Compounds P40098 > Noroxymorphone beta-D-Glucuronide
Noroxymorphone beta-D-Glucuronide - 76636-08-3

Noroxymorphone beta-D-Glucuronide

Catalog Number: EVT-13546827
CAS Number: 76636-08-3
Molecular Formula: C22H25NO10
Molecular Weight: 463.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Metabolic Pathways of Noroxymorphone beta-D-Glucuronide

Enzymatic Pathways: Role of CYP3A4 and CYP2D6 in Noroxymorphone Precursor Formation

Noroxymorphone beta-D-glucuronide originates from the metabolic processing of semisynthetic opioid analgesics, primarily oxycodone. The formation of its immediate precursor, noroxymorphone, involves a tightly regulated sequence of oxidative and reductive reactions mediated by hepatic cytochrome P450 (CYP) enzymes. Oxycodone first undergoes O-demethylation via CYP2D6 to yield oxymorphone, a potent μ-opioid receptor agonist [3] [4]. Concurrently, N-demethylation of oxycodone is catalyzed predominantly by CYP3A4, producing noroxycodone [3]. This noroxycodone intermediate then undergoes further O-demethylation by CYP2D6 to form noroxymorphone—the direct precursor for glucuronidation [3] [4].

The catalytic efficiency of these CYP isoforms exhibits significant interindividual variability. CYP2D6 demonstrates polymorphic expression, with genetic variants leading to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes. This polymorphism directly impacts noroxymorphone generation rates. For instance, ultrarapid metabolizers may exhibit accelerated conversion of oxycodone to oxymorphone and subsequently to noroxymorphone, while poor metabolizers show negligible activity [4]. CYP3A4, though less polymorphic, is highly susceptible to induction or inhibition by co-administered drugs, adding another layer of metabolic complexity [1] [3].

Table 1: CYP Enzymes in Noroxymorphone Precursor Formation

EnzymePrimary ReactionSubstrateProductInhibition/Induction Risk
CYP2D6O-demethylationOxycodoneOxymorphoneHigh (Polymorphism-dependent)
CYP2D6O-demethylationNoroxycodoneNoroxymorphoneHigh
CYP3A4N-demethylationOxycodoneNoroxycodoneModerate (Drug interactions)
CYP3A4N-demethylationOxymorphoneNoroxymorphoneModerate

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing Glucuronidation

The final step in Noroxymorphone beta-D-glucuronide biosynthesis involves the conjugation of noroxymorphone with glucuronic acid, catalyzed by uridine diphosphate glucuronosyltransferases (UGTs). This phase II reaction enhances the compound's hydrophilicity, facilitating renal excretion. UGT2B7 is the principal isoform responsible for this glucuronidation, exhibiting high catalytic activity and specificity for the 3-hydroxy position of the morphinan structure [6]. This enzyme is expressed in hepatocytes and, to a lesser extent, in intestinal and brain tissue, contributing to extrahepatic metabolism [5] [6].

Additional UGT isoforms contribute to a lesser degree. UGT1A3 and UGT1A8 demonstrate measurable noroxymorphone glucuronidation activity in vitro, though their in vivo relevance remains uncertain due to tissue-specific expression patterns. UGT1A8, for instance, is primarily extrahepatic and may influence gut metabolism [5] [6]. Crucially, UGT1A1—often implicated in morphine glucuronidation—plays a minimal role in noroxymorphone conjugation, highlighting substrate specificity among UGTs [6].

Genetic and environmental factors modulate UGT activity. Gilbert’s syndrome (linked to UGT1A128 polymorphism) does not significantly alter noroxymorphone glucuronidation, underscoring UGT2B7's dominance [6]. However, UGT2B7 itself exhibits a common H268Y polymorphism (UGT2B72), though its functional impact on noroxymorphone conjugation kinetics remains debated in clinical studies [6].

Table 2: UGT Isoforms Involved in Noroxymorphone Glucuronidation

UGT IsoformCatalytic EfficiencyPrimary Tissue ExpressionImpact of Genetic Variants
UGT2B7High (Primary)Liver, Intestine, BrainModerate (UGT2B7*2 functional significance unclear)
UGT1A3LowLiver, IntestineLimited data
UGT1A8ModerateIntestinePolymorphisms not well studied
UGT1A1NegligibleLiverNo significant impact (e.g., Gilbert’s syndrome)

Comparative Metabolic Activation: Noroxymorphone as a Bioactive Intermediate

Noroxymorphone occupies a critical position in opioid metabolic pathways as a bioactive intermediate. Unlike inert metabolites such as morphine-3-glucuronide (M3G), noroxymorphone retains significant affinity for μ-opioid receptors, though it is approximately 10-fold less potent than its parent compound oxymorphone [3] [6]. This intrinsic activity necessitates consideration of its contribution to overall opioid effects, particularly following oxycodone administration.

Metabolic studies reveal that noroxymorphone undergoes bidirectional metabolism. It can be glucuronidated to form the inactive, excretory metabolite Noroxymorphone beta-D-Glucuronide, primarily via UGT2B7. Conversely, noroxymorphone can also be retro-reduced to oxymorphone by hepatic quinone reductase and aldehyde oxidase, or undergo further CYP-mediated oxidation [3]. This reversibility creates a metabolic reservoir capable of prolonging opioid exposure.

Comparative analysis with analogous compounds highlights its unique profile. Morphine-6-glucuronide (M6G) is an active glucuronide conjugate with potent analgesic properties. In contrast, Noroxymorphone beta-D-Glucuronide is pharmacologically inert due to the glucuronic acid moiety blocking receptor interaction [6]. Therefore, glucuronidation of noroxymorphone represents a true deactivation pathway, distinguishing it from M6G formation.

Table 3: Comparative Bioactivity of Opioid Metabolites

MetaboliteReceptor Affinity (μ-opioid)Bioactivity Relative to ParentFate
NoroxymorphoneModerate~1/10 potency of oxymorphoneGlucuronidation or retro-reduction
Noroxymorphone beta-D-GlucuronideNoneInertRenal excretion
Morphine-6-glucuronide (M6G)HighExceeds morphineActive transport into CNS
Morphine-3-glucuronide (M3G)NoneInert (Neuroexcitatory potential)Renal excretion

In Vitro Metabolic Models: Human Liver Microsomes and Recombinant Enzyme Systems

The characterization of Noroxymorphone beta-D-Glucuronide biosynthesis relies heavily on in vitro models that replicate human metabolic conditions. Human liver microsomes (HLMs) serve as a gold standard system, containing the full complement of CYP and UGT enzymes necessary for both oxidative and conjugative phases of metabolism. Incubation of oxycodone with HLMs generates noroxymorphone via CYP-dependent pathways, followed by its glucuronidation, allowing quantification of reaction kinetics (e.g., Km, Vmax) [3]. Reaction phenotyping using isoform-specific chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) or inhibitory antibodies confirms enzyme contributions within this complex system [3].

Recombinant enzyme systems provide precise mechanistic insights. Individual CYP isoforms (e.g., CYP3A4, CYP2D6) or UGTs (e.g., UGT2B7) expressed in insect cells (e.g., baculovirus systems) or mammalian cell lines allow assessment of their specific activity without competing enzymes. Studies using recombinant CYP2D6 demonstrate its high efficiency in oxycodone O-demethylation, while recombinant UGT2B7 confirms its dominant role in noroxymorphone glucuronidation [3] [6]. These systems enable determination of enzyme-specific kinetic parameters and inhibition constants (Ki).

Advanced models incorporate multiple enzymes or cellular barriers. Cytosol-supplemented microsomes are essential for studying noroxymorphone retro-reduction, as this reaction requires cytosolic enzymes like aldehyde oxidase [3]. Transfected cell monolayers (e.g., Caco-2, MDCK expressing transporters) help evaluate the interplay between metabolism and transport, particularly relevant for brain disposition. While HLMs and recombinants remain foundational, newer systems like hepatocytes and liver-on-a-chip technologies offer more physiologically relevant contexts for integrated metabolism studies.

Table 4: In Vitro Models for Studying Noroxymorphone beta-D-Glucuronide Biosynthesis

Model SystemKey ApplicationsStrengthsLimitations
Human Liver Microsomes (HLMs)Reaction phenotyping, kinetic studies, inhibition screeningContains native enzyme complexesLacks cellular context; no transporters
Recombinant CYP/UGT EnzymesDefining isoform-specific activity & kineticsHigh specificity; no competing enzymesNon-physiological enzyme ratios
Cytosol-Supplemented MicrosomesStudying retro-reduction (e.g., noroxymorphone → oxymorphone)Models cytosolic reductive metabolismMay not reflect intact cell kinetics
Primary Human HepatocytesIntegrated phase I/II metabolism, enzyme inductionPhysiologically relevant; functional transportersDonor variability; limited lifespan

Properties

CAS Number

76636-08-3

Product Name

Noroxymorphone beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C22H25NO10

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C22H25NO10/c24-9-3-4-22(30)11-7-8-1-2-10(16-12(8)21(22,5-6-23-11)18(9)32-16)31-20-15(27)13(25)14(26)17(33-20)19(28)29/h1-2,11,13-15,17-18,20,23,25-27,30H,3-7H2,(H,28,29)/t11-,13+,14+,15-,17+,18+,20-,21+,22-/m1/s1

InChI Key

GUMRUCMZEVRHNB-WFGUJTTASA-N

Canonical SMILES

C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)O

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.